2-Fluoro-6-(trifluoromethyl)benzoic Anhydride
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzoic anhydride is a fluorinated aromatic compound characterized by the presence of both fluorine and trifluoromethyl groups on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic anhydride typically involves the following steps:
Halogenation: The starting material, 2-fluorobenzoic acid, undergoes halogenation to introduce the trifluoromethyl group at the 6-position.
Oxidation: The resulting compound is then oxidized to form the anhydride.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzoic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable in different applications.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzoic anhydride is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and processes.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)benzoic anhydride exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline
2-Fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness: 2-Fluoro-6-(trifluoromethyl)benzoic anhydride stands out due to its unique combination of fluorine and trifluoromethyl groups, which impart distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)benzoyl] 2-fluoro-6-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F8O3/c17-9-5-1-3-7(15(19,20)21)11(9)13(25)27-14(26)12-8(16(22,23)24)4-2-6-10(12)18/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQMFZFVXXISMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC(=O)C2=C(C=CC=C2F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2118332-08-2 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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